methyl 5-acetamido-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate
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Overview
Description
Methyl 5-acetamido-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-acetamido-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-hydroxy-4,7-dimethyl-2-oxo-2H-chromene-6,8-dicarbaldehyde with suitable amines and chlorinating agents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of green solvents, catalysts, and other environmentally friendly procedures to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetamido-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Methyl 5-acetamido-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-acetamido-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: Similar in structure but differs in the core ring system.
6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide: Another compound with a similar chloro and carboxylate functional group but different core structure.
Uniqueness
Methyl 5-acetamido-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate is unique due to its specific chromene core, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H14ClNO4 |
---|---|
Molecular Weight |
283.71 g/mol |
IUPAC Name |
methyl 5-acetamido-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate |
InChI |
InChI=1S/C13H14ClNO4/c1-7(16)15-11-8-4-3-5-19-12(8)9(6-10(11)14)13(17)18-2/h6H,3-5H2,1-2H3,(H,15,16) |
InChI Key |
YYWZHTXHTBVMEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C2=C1CCCO2)C(=O)OC)Cl |
Origin of Product |
United States |
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